molecular formula C11H18O2 B2812599 Ethyl spiro[2.5]octane-6-carboxylate CAS No. 1370601-28-7

Ethyl spiro[2.5]octane-6-carboxylate

Cat. No.: B2812599
CAS No.: 1370601-28-7
M. Wt: 182.263
InChI Key: UBJMOSKYDGJVLU-UHFFFAOYSA-N
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Description

Ethyl spiro[2.5]octane-6-carboxylate is a chemical compound with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol It is a spiro compound, which means it contains a unique structure where two rings are connected through a single atom

Scientific Research Applications

Ethyl spiro[2.5]octane-6-carboxylate has several applications in scientific research:

Safety and Hazards

Ethyl spiro[2.5]octane-6-carboxylate has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl spiro[2.5]octane-6-carboxylate typically involves the reaction of spiro[2.5]octane-6-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:

[ \text{Spiro[2.5]octane-6-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl spiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form spiro[2.5]octane-6-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

    Oxidation: Spiro[2.5]octane-6-carboxylic acid.

    Reduction: Spiro[2.5]octane-6-methanol.

    Substitution: Various substituted spiro compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl spiro[2.5]octane-6-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octane-6-carboxylic acid: The parent acid of ethyl spiro[2.5]octane-6-carboxylate.

    Spiro[2.5]octane-6-methanol: A reduced form of the ester.

    Spiro[2.5]octane-6-carboxamide: An amide derivative of the carboxylic acid.

Properties

IUPAC Name

ethyl spiro[2.5]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-13-10(12)9-3-5-11(6-4-9)7-8-11/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJMOSKYDGJVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(CC1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At 0° C., to a solution of ethyl 4-methylenecyclohexanecarboxylate (0.08 g) in DCE (1 mL) was added chloroiodomethane (0.110 mL, 1.522 mmol), followed by the addition of 1 N diethylzinc in hexane (0.761 mL, 0.761 mmol). The reaction was stirred at 0° C. for 1 hr, then stirred at rt for 18 hrs. The reaction mixture was diluted with EtOAc and 1 N HCl, the organic phase was washed with sat. NaCl, dried over anhydrous Na2SO4, filtered and concentrated. The crude product was charged to a 25 g silica gel cartridge which was eluted with a 20 min gradient of 0-6% EtOAc in hexane to yield ethyl spiro[2.5]octane-6-carboxylate. 1H NMR (400 MHz, CDCl3) δ ppm 4.08-4.18 (2H, m), 2.32 (1H, tq, J=11.01, 3.53 Hz), 1.85-1.93 (2H, m), 1.53-1.74 (4H, m), 1.28-1.35 (2H, m), 1.22-1.28 (3H, m), 0.28 (2H, ddd, J=8.53, 5.52, 1.51 Hz), 0.17-0.25 (2H, m).
Quantity
0.08 g
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reactant
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0.11 mL
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1 mL
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0.761 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
Reaction Step Three

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